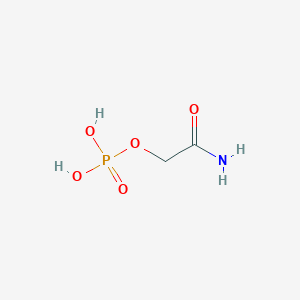
3-Hydroxy-3-methyl-2-oxobutanoic acid
Descripción general
Descripción
It is a tertiary α-hydroxy ketone and a 2-oxo monocarboxylic acid . This compound is of significant interest in various scientific fields due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-methyl-2-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxy-3-methylbutan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-methyl-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-hydroxy-3-methylbutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Hydroxy-3-methylbutanoic acid.
Substitution: Depending on the substituent, various derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-2-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-methyl-2-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the biosynthesis of branched-chain amino acids by acting as a substrate for specific enzymes. These enzymes catalyze the conversion of the compound into other metabolites through a series of reactions, ultimately leading to the production of valine and isoleucine .
Comparación Con Compuestos Similares
3-Methyl-2-oxobutanoic acid: A closely related compound with similar reactivity but lacking the hydroxyl group.
2-Oxo-3-hydroxyisovalerate: Another similar compound that shares the same functional groups but differs in its stereochemistry.
Uniqueness: 3-Hydroxy-3-methyl-2-oxobutanoic acid is unique due to its combination of a hydroxyl group and a keto group on the same carbon atom, which imparts distinct reactivity and makes it a valuable intermediate in various biochemical pathways .
Propiedades
IUPAC Name |
3-hydroxy-3-methyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPJXBPONYBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331480 | |
| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6546-31-2 | |
| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)





![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)



![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

